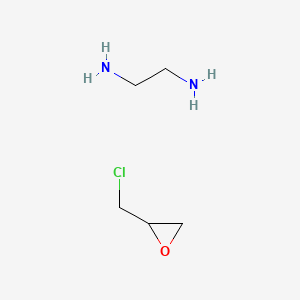
2-(Chloromethyl)oxirane;ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)oxirane;ethane-1,2-diamine is a compound formed by the polymerization of 2-(Chloromethyl)oxirane and ethane-1,2-diamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its chemical formula C7H20ClN3O and a molecular weight of 197.71 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;ethane-1,2-diamine typically involves the reaction of 2-(Chloromethyl)oxirane with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The reaction conditions include maintaining a specific temperature and pH to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to optimize yield and purity. The industrial production methods often include the use of catalysts and specific reaction vessels to control the reaction environment .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)oxirane;ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Polymerization Reactions: The compound can undergo further polymerization to form larger polymer chains.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include various polymers and substituted derivatives. These products have applications in different fields, including materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)oxirane;ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various polymers and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a component in the development of biomaterials.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)oxirane;ethane-1,2-diamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Chloromethyl)oxirane;ethane-1,2-diamine include:
- N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine,2-(chloromethyl)oxirane,hexanedioic acid,N-methylmethanamine
- N’- (2-aminoethyl)ethane-1,2-diamine,2- (chloromethyl)oxirane
Uniqueness
This compound is unique due to its specific polymerization properties and its ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of specialized polymers and in various industrial applications .
Propiedades
Número CAS |
25014-13-5 |
|---|---|
Fórmula molecular |
C5H13ClN2O |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;ethane-1,2-diamine |
InChI |
InChI=1S/C3H5ClO.C2H8N2/c4-1-3-2-5-3;3-1-2-4/h3H,1-2H2;1-4H2 |
Clave InChI |
HDQVQFZIHBUURE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C(CN)N |
Números CAS relacionados |
25014-13-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
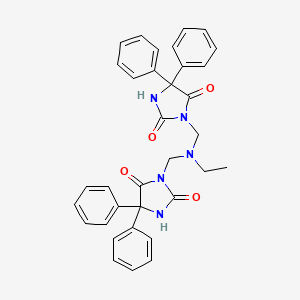
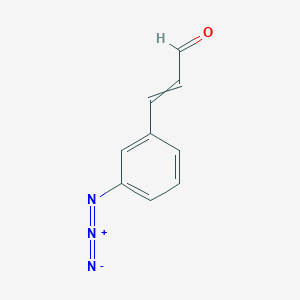
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
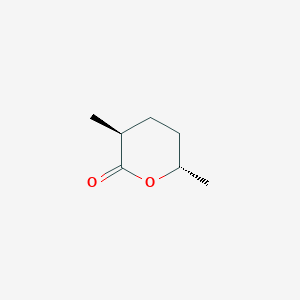
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
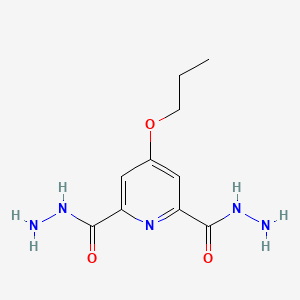
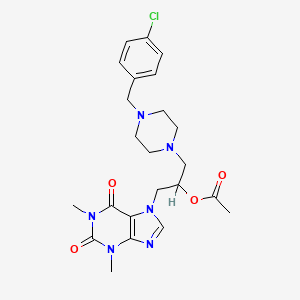
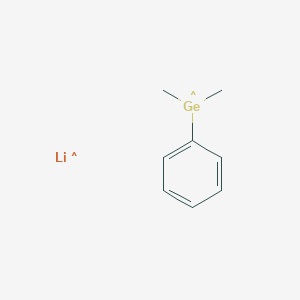
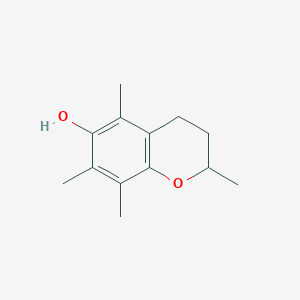
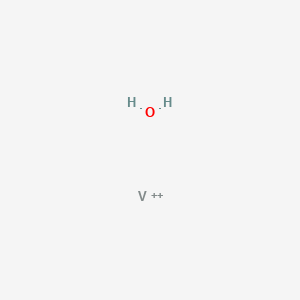
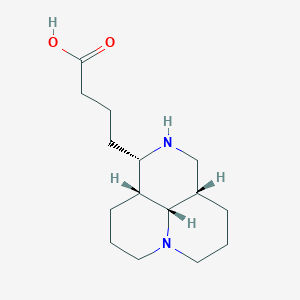
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

